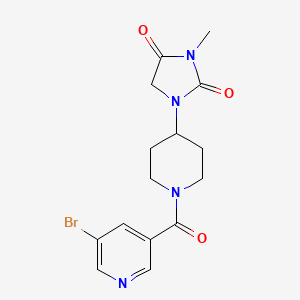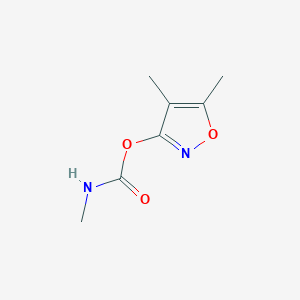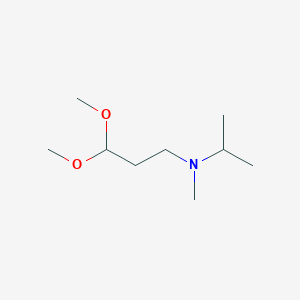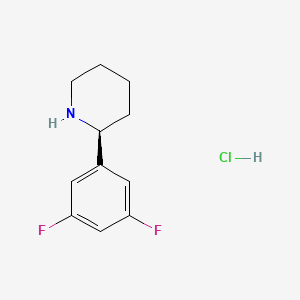
1-(1-(5-Bromonicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(5-Bromonicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione, also known as BNP-7787, is a novel synthetic compound that has been studied for its potential use in cancer treatment. This compound has been shown to have a unique mechanism of action that makes it a promising candidate for cancer therapy.
作用機序
The mechanism of action of 1-(1-(5-Bromonicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione involves the formation of a complex with platinum-based chemotherapy drugs. This complex protects normal tissues from the toxic effects of chemotherapy drugs by binding to them and preventing their uptake into healthy cells. 1-(1-(5-Bromonicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione has also been shown to enhance the uptake of chemotherapy drugs into cancer cells, increasing their efficacy.
Biochemical and Physiological Effects
1-(1-(5-Bromonicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione has been shown to have several biochemical and physiological effects. It has been shown to reduce the toxicity of chemotherapy drugs in animal models, while also increasing their efficacy. 1-(1-(5-Bromonicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione has also been shown to reduce the levels of oxidative stress in tissues, which can contribute to the development of cancer.
実験室実験の利点と制限
One of the main advantages of 1-(1-(5-Bromonicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione is its ability to enhance the efficacy of chemotherapy drugs while reducing their toxicity. This makes it a promising candidate for use in cancer treatment. However, one of the limitations of 1-(1-(5-Bromonicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione is its relatively low solubility, which can make it difficult to administer in certain formulations.
将来の方向性
There are several future directions for research on 1-(1-(5-Bromonicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione. One potential area of research is the development of new formulations that improve the solubility and bioavailability of the compound. Another area of research is the investigation of 1-(1-(5-Bromonicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione in combination with other chemotherapy drugs and radiation therapy. Finally, the potential use of 1-(1-(5-Bromonicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione in other diseases, such as neurodegenerative disorders, should also be explored.
Conclusion
1-(1-(5-Bromonicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione is a promising compound that has been shown to have unique biochemical and physiological effects. Its ability to enhance the efficacy of chemotherapy drugs while reducing their toxicity makes it a promising candidate for cancer treatment. Further research is needed to fully understand the potential of 1-(1-(5-Bromonicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione and to develop new formulations and treatment strategies.
合成法
The synthesis of 1-(1-(5-Bromonicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione involves several steps, including the reaction of 5-bromonicotinic acid with piperidine, followed by the addition of 3-methylimidazolidine-2,4-dione. The final product is obtained through a purification process that involves recrystallization and chromatography. The synthesis method has been optimized to improve the yield and purity of the compound.
科学的研究の応用
1-(1-(5-Bromonicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione has been studied extensively for its potential use in cancer treatment. It has been shown to enhance the efficacy of chemotherapy drugs such as cisplatin and carboplatin by protecting normal tissues from their toxic effects. 1-(1-(5-Bromonicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione has also been shown to have a radiosensitizing effect, making it a potential candidate for use in radiation therapy.
特性
IUPAC Name |
1-[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O3/c1-18-13(21)9-20(15(18)23)12-2-4-19(5-3-12)14(22)10-6-11(16)8-17-7-10/h6-8,12H,2-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFYNZMWXICNQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl ({2-[2-(cyclohexylamino)-2-oxoethyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)acetate](/img/structure/B2912223.png)


![2-[(1-ethyl-1H-indol-3-yl)sulfonyl]-N-(4-methylphenyl)acetamide](/img/structure/B2912228.png)
![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912229.png)





![3-(2-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2912238.png)

